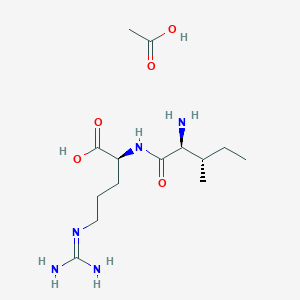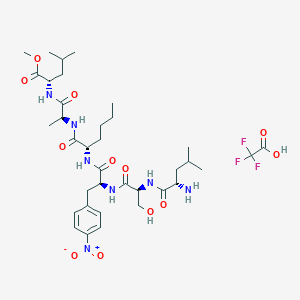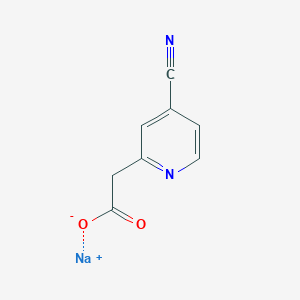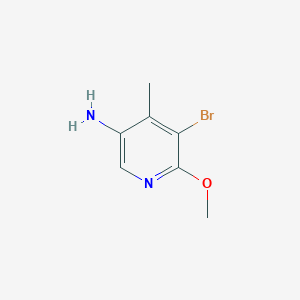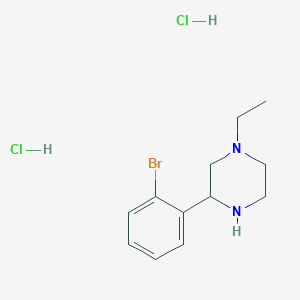
IMPUREZA X DE BISOPROLOL
Descripción general
Descripción
Bisoprolol impurity X is a degradation product of Bisoprolol, a beta blocker used for the treatment of high blood pressure . This impurity is considered a principal thermal degradation impurity identified in bisoprolol film-coated tablets . The structure of this impurity was elucidated as phosphomonoester of bisoprolol, having a relative molecular mass of 406 .
Synthesis Analysis
During the synthesis and scale-up of Bisoprolol, several related compounds are generated . A facile preparative access to the chemical synthesis of five related compounds of Bisoprolol has been disclosed . These synthetic methodologies will be useful in the future for the synthesis of other related compounds and analogues of Bisoprolol .Molecular Structure Analysis
The structure of the target impurity was confirmed by detailed structural characterization using NMR spectroscopy . The structure was elucidated as phosphomonoester of bisoprolol .Chemical Reactions Analysis
The degradation product has been observed in the stress thermal degradation study of the drug product . Using HPLC/DAD/ESI-MS method, a tentative structure was assigned .Mecanismo De Acción
Biochemical Pathways
The action of Bisoprolol Impurity X on beta-1 adrenergic receptors affects several biochemical pathways. Primarily, it inhibits the adrenergic signaling pathway, reducing the effects of adrenaline and noradrenaline on the heart and blood vessels . This leads to a decrease in heart rate and blood pressure .
Pharmacokinetics
Bisoprolol is known for its potent effects, long half-life, and the ability to be used once daily . It is generally well-tolerated, likely due to its beta-1 adrenergic receptor selectivity .
Result of Action
The molecular and cellular effects of Bisoprolol Impurity X are likely to be similar to those of Bisoprolol. By blocking the beta-1 adrenergic receptors, Bisoprolol reduces the heart’s workload and oxygen demand . This leads to decreased blood pressure and heart rate, providing therapeutic benefits in conditions like hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisoprolol Impurity X. Furthermore, individual patient factors, such as age, kidney function, and presence of other medical conditions, can also influence the drug’s efficacy and safety .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of bisoprolol impurity X in laboratory experiments has several advantages. Firstly, the impurity is relatively easy to synthesize, and can be produced in large quantities. Secondly, the impurity is relatively stable, and can be stored for extended periods of time. Finally, the impurity can be used to study the effects of bisoprolol on a variety of organs and tissues.
However, there are also some limitations to using bisoprolol impurity X in laboratory experiments. Firstly, the impurity is only present in very small amounts in the drug bisoprolol, and thus is difficult to isolate in large quantities. Secondly, the impurity is not well understood, and its effects on the body are not fully known. Finally, the impurity is not approved for use in humans, and thus cannot be used in clinical trials.
Direcciones Futuras
There are a number of potential future directions for research on bisoprolol impurity X. Firstly, further research is needed to better understand the biochemical and physiological effects of the impurity. Secondly, further research is needed to develop methods for isolating the impurity in larger quantities. Thirdly, further research is needed to determine the potential for drug-drug interactions with bisoprolol impurity X. Finally, further research is needed to determine the potential for the impurity to be used in clinical trials.
Aplicaciones Científicas De Investigación
Fármacos Antihipertensivos
El bisoprolol y sus derivados, incluyendo el N-acetil bisoprolol y el N-formil bisoprolol, pertenecen a la clase de fármacos antihipertensivos bloqueadores beta . Estos compuestos se sintetizaron utilizando reacciones de acetilación y formilación, y su potencial como fármacos antihipertensivos se evaluó utilizando métodos in silico . Se evaluó la interacción entre los derivados del bisoprolol y varios receptores asociados con la hipertensión .
Formulación Extemporánea
La Impureza X de Bisoprolol se ha utilizado en el desarrollo de una formulación extemporánea líquida oral de fácil administración para el paciente . Esta formulación se preparó utilizando varios agentes de suspensión, y se examinó su disolución in vitro . Se llevó a cabo un estudio completo de estabilidad acelerada para evaluar la fecha de caducidad adecuada de la formulación extemporánea más optimizada .
Estudios de Biodisponibilidad
La biodisponibilidad de la formulación extemporánea más optimizada de la this compound se estudió utilizando un grupo de ocho voluntarios sanos . Se estimaron los parámetros farmacocinéticos del bisoprolol, y se encontró que la formulación seleccionada era bioequivalente al comprimido comercial en términos de la tasa y extensión de la absorción .
Estudios de Estabilidad
La estabilidad de la this compound en la formulación extemporánea seleccionada se estudió durante un período de 6 meses . Al menos el 98% de la concentración inicial de bisoprolol se mantuvo durante todo el período del estudio en la suspensión seleccionada, independientemente de las condiciones de almacenamiento .
Patrón de Referencia
La this compound se utiliza como patrón de referencia en pruebas de laboratorio, tal como se prescribe específicamente en la Farmacopea Británica .
Estudios de Reacción de Maillard
Se encontró N-formil bisoprolol en muestras almacenadas durante 6 meses bajo condiciones aceleradas . Este hallazgo sugiere que la this compound puede sufrir la reacción de Maillard en ciertas condiciones .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Bisoprolol impurity X plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with beta-adrenergic receptors, similar to bisoprolol, but with different binding affinities and effects. The interaction of bisoprolol impurity X with these receptors can influence the sympathetic nervous system, potentially leading to altered cardiovascular responses. Additionally, bisoprolol impurity X may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Cellular Effects
Bisoprolol impurity X can affect various types of cells and cellular processes. In cardiac cells, it may influence heart rate and contractility by modulating beta-adrenergic receptor activity. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells, bisoprolol impurity X may affect nitric oxide production and vascular tone, impacting blood pressure regulation. Furthermore, it can influence the proliferation and apoptosis of smooth muscle cells, which are critical for maintaining vascular integrity .
Molecular Mechanism
The molecular mechanism of bisoprolol impurity X involves its binding interactions with beta-adrenergic receptors. By competitively inhibiting the binding of endogenous catecholamines such as adrenaline and noradrenaline, bisoprolol impurity X can modulate the downstream signaling pathways associated with these receptors. This includes the inhibition of adenylate cyclase activity, leading to reduced cyclic AMP levels and subsequent effects on protein kinase A activity. These molecular interactions can result in decreased heart rate and contractility, as well as altered vascular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bisoprolol impurity X can change over time due to its stability and degradation. Studies have shown that bisoprolol impurity X is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature and oxidative stress. The degradation products of bisoprolol impurity X may have different biological activities and can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to bisoprolol impurity X can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of bisoprolol impurity X vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cardiovascular function, while at higher doses, it can cause significant changes in heart rate, blood pressure, and vascular tone. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as bradycardia and hypotension, have been reported at high doses of bisoprolol impurity X in animal studies .
Metabolic Pathways
Bisoprolol impurity X is involved in various metabolic pathways, primarily through oxidative metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of polar metabolites that are excreted via the renal route. The metabolic flux of bisoprolol impurity X can be influenced by factors such as enzyme induction or inhibition, which can affect its clearance and overall pharmacokinetics. Additionally, bisoprolol impurity X may interact with other metabolic enzymes, potentially leading to altered levels of metabolites .
Transport and Distribution
The transport and distribution of bisoprolol impurity X within cells and tissues are mediated by various transporters and binding proteins. It is widely distributed in the body, with the highest concentrations found in the heart, liver, and kidneys. Bisoprolol impurity X can cross the blood-brain barrier, potentially affecting central nervous system functions. Its localization and accumulation within specific tissues can influence its pharmacological effects and toxicity .
Subcellular Localization
Bisoprolol impurity X is localized within various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, bisoprolol impurity X may undergo phosphorylation or glycosylation, affecting its binding affinity and interactions with other biomolecules. The subcellular localization of bisoprolol impurity X is crucial for understanding its precise mechanisms of action and potential side effects .
Propiedades
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO5/c1-15(2)20(14-21)11-18(22)13-25-19-7-5-17(6-8-19)12-23-9-10-24-16(3)4/h5-8,14-16,18,22H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMWMPSNKDLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447715-45-8 | |
| Record name | N-Formyl bisoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1447715458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-FORMYL BISOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WLN846DNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Formyl bisoprolol interact with its target, and what are the potential downstream effects?
A1: The research paper focuses on in silico studies and primarily investigates the binding affinity of N-Formyl bisoprolol to various receptors implicated in hypertension, including the beta-1 adrenergic receptor (β1AR) []. The study demonstrates that N-Formyl bisoprolol exhibits a higher binding energy (-7.63 kcal mol−1) to the β1AR (PDB ID: 4BVN) compared to bisoprolol itself (-6.74 kcal mol−1) []. This suggests a potentially stronger interaction with this receptor.
Q2: What is known about the stability of N-Formyl bisoprolol?
A2: The research primarily focuses on in silico analysis and doesn't provide experimental data on the stability of N-Formyl bisoprolol under various conditions []. Further research is needed to determine its stability profile, which is crucial for understanding its potential as a drug candidate. This would involve studying its degradation pathways, shelf life, and potential for formulation into stable dosage forms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)

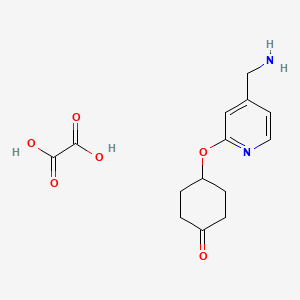

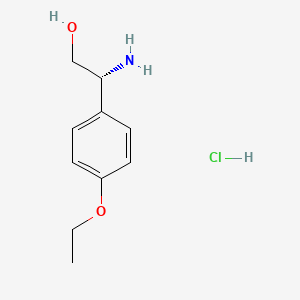
amine](/img/structure/B1450563.png)
